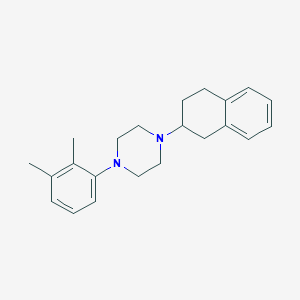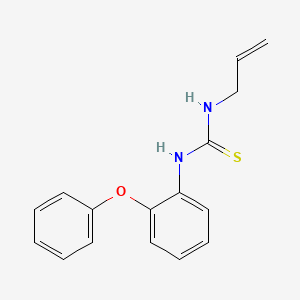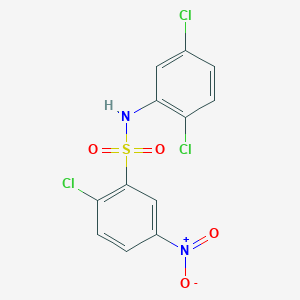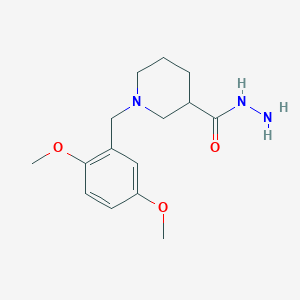
1-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been used extensively in scientific research due to its unique chemical and pharmacological properties.
科学的研究の応用
1-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine has been extensively used in scientific research as a tool to study the central nervous system. It acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT2C receptors. This property makes 1-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine a valuable tool for investigating the role of serotonin in various physiological and pathological conditions such as depression, anxiety, and addiction.
作用機序
The mechanism of action of 1-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine involves its binding to the 5-HT1B and 5-HT2C receptors, leading to the activation of downstream signaling pathways. This activation results in the modulation of neurotransmitter release, neuronal excitability, and synaptic plasticity, ultimately leading to changes in behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine are complex and depend on various factors such as dose, route of administration, and individual differences. Some of the reported effects of 1-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine include increased locomotor activity, decreased anxiety-like behavior, and altered food intake. 1-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine has also been shown to modulate the activity of various neurotransmitter systems such as dopamine, norepinephrine, and acetylcholine.
実験室実験の利点と制限
1-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine has several advantages for lab experiments, including its selectivity for specific serotonin receptors, well-characterized pharmacological properties, and ease of synthesis. However, 1-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine also has some limitations, such as its potential for off-target effects, variability in response across different species, and limited availability of high-quality research-grade material.
将来の方向性
There are several future directions for the research on 1-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine. One area of interest is the investigation of its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the development of more selective and potent 1-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine analogs that can be used as tools for studying the serotonin system. Additionally, the use of 1-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine in combination with other drugs or therapies may provide new insights into the complex interactions between neurotransmitter systems.
合成法
The synthesis of 1-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine involves the reaction of 1-(2,3-dimethylphenyl)piperazine with 1,2,3,4-tetrahydro-2-naphthalenylamine in the presence of a catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization. The purity and yield of 1-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine can be improved by optimizing the reaction conditions and purification methods.
特性
IUPAC Name |
1-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2/c1-17-6-5-9-22(18(17)2)24-14-12-23(13-15-24)21-11-10-19-7-3-4-8-20(19)16-21/h3-9,21H,10-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJASHAARYNZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5122331.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-methoxynicotinamide](/img/structure/B5122350.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-methylacetamide](/img/structure/B5122363.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide](/img/structure/B5122374.png)
![N-[2-(2-fluorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5122381.png)



![4-{[1-(3-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5122415.png)
![N-[(3-isopropyl-5-isoxazolyl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5122422.png)
![N-(3,4-difluorophenyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinamine](/img/structure/B5122426.png)

![3-benzyl-2-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B5122444.png)